molecular formula C8H11N3O4 B255749 propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate

propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate

Cat. No. B255749
M. Wt: 213.19 g/mol
InChI Key: LYPKTTBSLULQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAA is a triazine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation. Additionally, propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of various diseases.
Biochemical and Physiological Effects:
propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

Propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has several advantages for lab experiments. It is stable, easy to synthesize, and has been extensively studied in vitro and in vivo. However, there are also limitations to using propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for the study of propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate. One direction is the development of new propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate-based drugs and drug delivery systems. Another direction is the study of the potential toxicity and side effects of propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate. Additionally, the mechanism of action of propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate needs to be further elucidated to better understand its therapeutic potential. Finally, the study of propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate in animal models and clinical trials is needed to evaluate its efficacy and safety in humans.

Synthesis Methods

Propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate can be synthesized using various methods, including the reaction between propyl acetate and cyanuric chloride in the presence of a base, and the reaction between propyl acetate and cyanuric fluoride in the presence of a base. The reaction between propyl acetate and cyanuric chloride involves the addition of propyl acetate to a solution of cyanuric chloride and a base, followed by stirring at room temperature. The resulting mixture is then filtered, washed, and dried to obtain propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate. The reaction between propyl acetate and cyanuric fluoride involves the addition of propyl acetate to a solution of cyanuric fluoride and a base, followed by stirring at room temperature. The resulting mixture is then filtered, washed, and dried to obtain propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate.

Scientific Research Applications

Propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate has also been studied for its potential use in the development of new drugs and drug delivery systems.

properties

Product Name

propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

propyl 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetate

InChI

InChI=1S/C8H11N3O4/c1-2-3-15-6(12)4-5-7(13)9-8(14)11-10-5/h2-4H2,1H3,(H2,9,11,13,14)

InChI Key

LYPKTTBSLULQJR-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=NNC(=O)NC1=O

Canonical SMILES

CCCOC(=O)CC1=NNC(=O)NC1=O

Origin of Product

United States

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